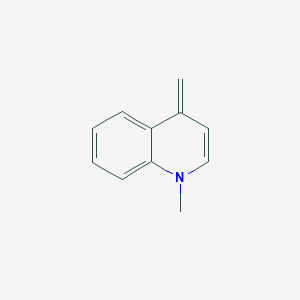![molecular formula C9H15N B14660196 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene CAS No. 40477-78-9](/img/structure/B14660196.png)
3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. This compound is part of the azabicyclo family, known for their diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable bicyclic ketone, followed by cyclization using a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted azabicyclo compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain alkaloids.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways in the nervous system. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octane: Known for its use in medicinal chemistry as a scaffold for drug development.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with applications in the synthesis of tropane alkaloids.
3-Quinuclidinone: Utilized in the synthesis of muscarinic receptor agonists.
Uniqueness: 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications.
Propiedades
Número CAS |
40477-78-9 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
3-ethyl-1-azabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H15N/c1-2-8-7-10-5-3-9(8)4-6-10/h7,9H,2-6H2,1H3 |
Clave InChI |
XJLGIGNFRLPRMS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


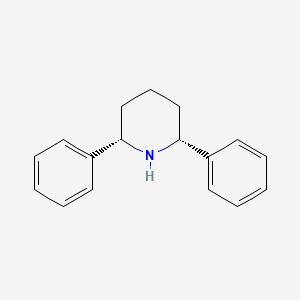
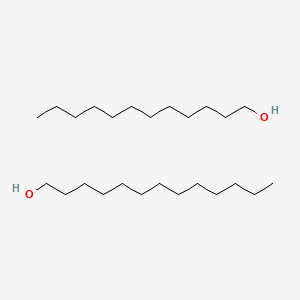
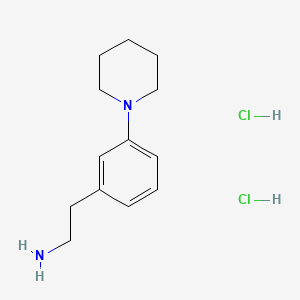
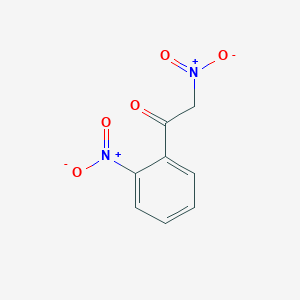
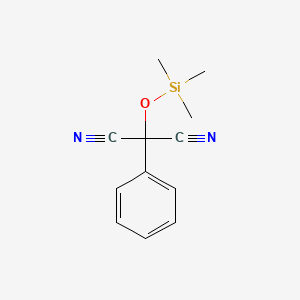

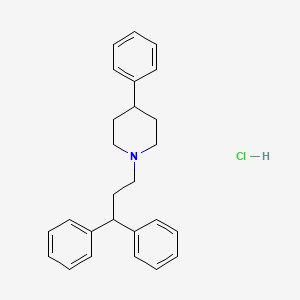
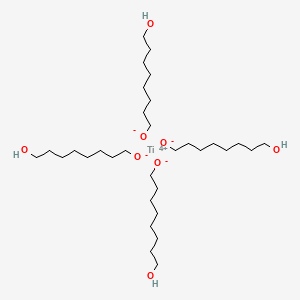
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

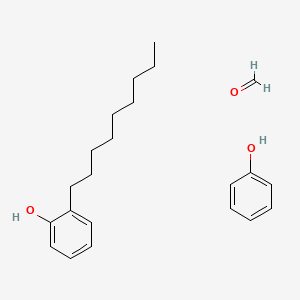
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
